![molecular formula C4F9SO2N(C2H5)CH2COOH<br>C8H8F9NO4S B13413282 n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine CAS No. 68957-33-5](/img/structure/B13413282.png)
n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine is a chemical compound with the molecular formula C8H7F9NO4S. It is known for its unique structure, which includes a nonafluorobutyl group, making it a fluorinated compound. This compound is often used in various industrial and scientific applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine typically involves the reaction of glycine with nonafluorobutanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nonafluorobutyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted glycine derivatives.
Applications De Recherche Scientifique
n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine involves its interaction with specific molecular targets. The nonafluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine potassium salt
- 2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester
- 1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-
Uniqueness
This compound is unique due to its specific combination of the nonafluorobutyl group and glycine backbone. This structure imparts distinct chemical and physical properties, such as high stability and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
68957-33-5 |
|---|---|
Formule moléculaire |
C4F9SO2N(C2H5)CH2COOH C8H8F9NO4S |
Poids moléculaire |
385.21 g/mol |
Nom IUPAC |
2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetic acid |
InChI |
InChI=1S/C8H8F9NO4S/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15/h2-3H2,1H3,(H,19,20) |
Clé InChI |
PAOHBPWWJXVFBM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=O)O)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
![7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)
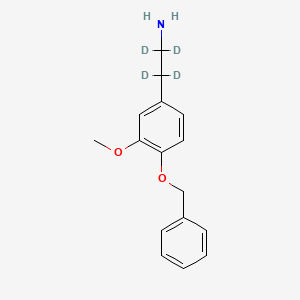
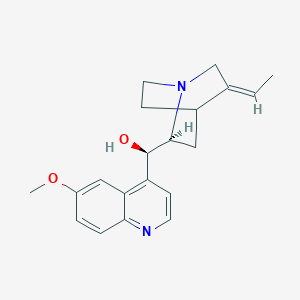
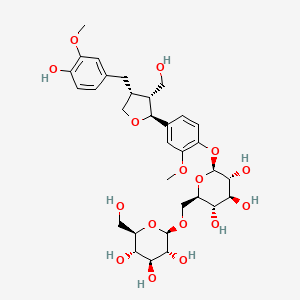
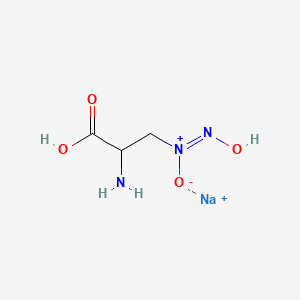
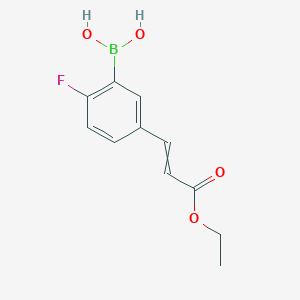
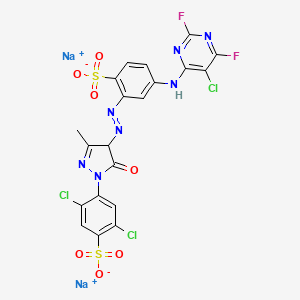
![Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)
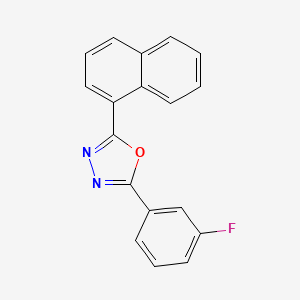
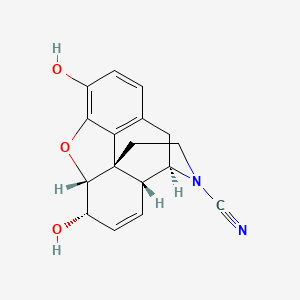
![1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine](/img/structure/B13413276.png)
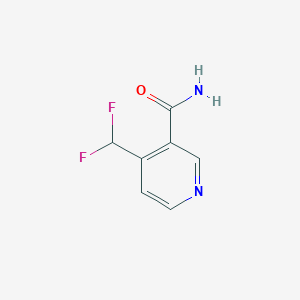
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trichlorosilyl)propyl]-](/img/structure/B13413278.png)
